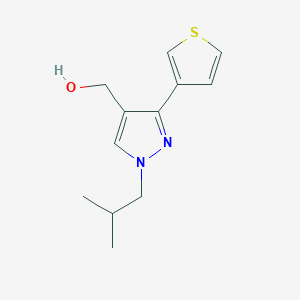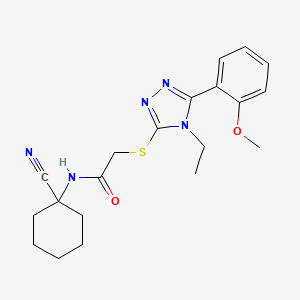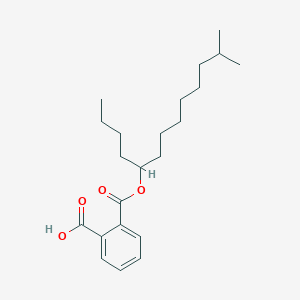
(Z)-6,6-Dimethylhept-2-en-4-ynal
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-6,6-Dimethylhept-2-en-4-ynal: is an organic compound with a unique structure characterized by a double bond (Z-configuration) and a triple bond within its carbon chain
準備方法
Synthetic Routes and Reaction Conditions:
Alkyne Addition: One common method involves the addition of an alkyne to a suitable aldehyde precursor under controlled conditions.
Catalytic Hydrogenation: Another method includes the partial hydrogenation of a precursor compound containing multiple unsaturated bonds.
Industrial Production Methods: Industrial production often involves the use of high-pressure reactors and catalysts to ensure high yield and purity. The process may include steps such as distillation and purification to isolate the desired compound.
化学反応の分析
Types of Reactions:
Oxidation: (Z)-6,6-Dimethylhept-2-en-4-ynal can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Conditions vary depending on the substituent, but typical reagents include halogens and nucleophiles.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in catalytic reactions.
Biology:
Biochemical Studies: Utilized in studies to understand enzyme interactions and metabolic pathways.
Medicine:
Drug Development:
Industry:
Materials Science: Used in the production of polymers and other advanced materials.
作用機序
Molecular Targets and Pathways: The compound exerts its effects through interactions with specific enzymes and receptors. Its unique structure allows it to participate in various biochemical pathways, influencing cellular processes and metabolic activities.
類似化合物との比較
(E)-6,6-Dimethylhept-2-en-4-ynal: Differing in the configuration of the double bond.
6,6-Dimethylhept-2-yn-4-ynal: Lacking the double bond.
Uniqueness:
Structural Configuration: The Z-configuration of the double bond in (Z)-6,6-Dimethylhept-2-en-4-ynal imparts unique chemical properties, affecting its reactivity and interactions.
Versatility: Its ability to undergo various chemical reactions makes it a valuable compound in synthetic chemistry.
特性
分子式 |
C9H12O |
|---|---|
分子量 |
136.19 g/mol |
IUPAC名 |
(Z)-6,6-dimethylhept-2-en-4-ynal |
InChI |
InChI=1S/C9H12O/c1-9(2,3)7-5-4-6-8-10/h4,6,8H,1-3H3/b6-4- |
InChIキー |
ITSLKJVPPOREBI-XQRVVYSFSA-N |
異性体SMILES |
CC(C)(C)C#C/C=C\C=O |
正規SMILES |
CC(C)(C)C#CC=CC=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(2E)-4-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2(3H)-ylidene]-3-(1H-pyrrol-1-yl)propanamide](/img/structure/B13351525.png)






![4,4',4'',4'''-(2,3,7,8,12,13,17,18-Octabromo-21H,23H-porphine-5,10,15,20-tetrayl)tetrakis[benzenesulfonic acid]](/img/structure/B13351569.png)
![{[3-(Dimethylsulfamoyl)phenyl]carbamoyl}methyl 2-(methylsulfanyl)pyridine-3-carboxylate](/img/structure/B13351576.png)


![3-([1,4'-Bipiperidin]-1'-yl)propanoic acid](/img/structure/B13351585.png)


